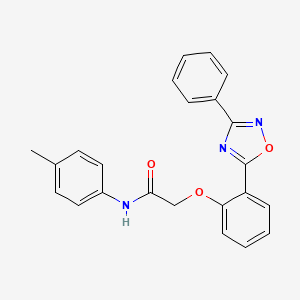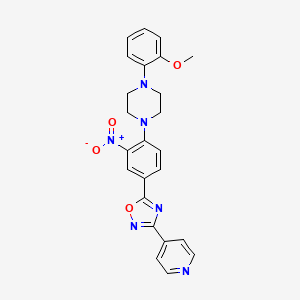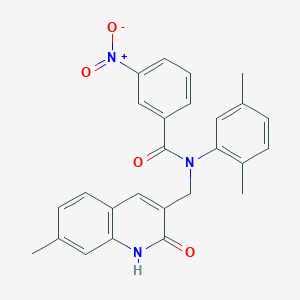
3-chloro-N-(2-ethoxy-5-(N-(4-fluorophenyl)sulfamoyl)phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(2-ethoxy-5-(N-(4-fluorophenyl)sulfamoyl)phenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is also known by its chemical name, TAK-659, and has been studied extensively for its mechanism of action and physiological effects. In
作用机制
The mechanism of action of 3-chloro-N-(2-ethoxy-5-(N-(4-fluorophenyl)sulfamoyl)phenyl)benzamide involves the inhibition of several kinases, including BTK, FLT3, and JAK3. These kinases are involved in various cellular signaling pathways and are known to play a role in the development of several diseases, including cancer and autoimmune disorders. By inhibiting these kinases, 3-chloro-N-(2-ethoxy-5-(N-(4-fluorophenyl)sulfamoyl)phenyl)benzamide can disrupt these signaling pathways and prevent the progression of these diseases.
Biochemical and Physiological Effects:
3-chloro-N-(2-ethoxy-5-(N-(4-fluorophenyl)sulfamoyl)phenyl)benzamide has been shown to have potent inhibitory activity against several kinases, including BTK, FLT3, and JAK3. Inhibition of these kinases can lead to several biochemical and physiological effects, including the suppression of immune responses, the induction of apoptosis in cancer cells, and the inhibition of angiogenesis. These effects make 3-chloro-N-(2-ethoxy-5-(N-(4-fluorophenyl)sulfamoyl)phenyl)benzamide a promising candidate for the development of new drugs for the treatment of cancer and autoimmune disorders.
实验室实验的优点和局限性
One of the main advantages of 3-chloro-N-(2-ethoxy-5-(N-(4-fluorophenyl)sulfamoyl)phenyl)benzamide is its potent inhibitory activity against several kinases. This makes it a promising candidate for the development of new drugs for the treatment of cancer and autoimmune disorders. However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its toxicity, which can limit its use in vivo. Additionally, the synthesis method for this compound can be challenging, which can limit its availability for research purposes.
未来方向
There are several future directions for the research on 3-chloro-N-(2-ethoxy-5-(N-(4-fluorophenyl)sulfamoyl)phenyl)benzamide. One direction is to explore its potential applications in the treatment of specific types of cancer and autoimmune disorders. Another direction is to optimize the synthesis method for this compound to improve its yield and purity. Additionally, further studies are needed to explore the potential side effects and toxicity of this compound, both in vitro and in vivo. Finally, the development of new drugs based on the structure of 3-chloro-N-(2-ethoxy-5-(N-(4-fluorophenyl)sulfamoyl)phenyl)benzamide is an exciting area of research that has the potential to revolutionize the treatment of cancer and autoimmune disorders.
合成方法
The synthesis of 3-chloro-N-(2-ethoxy-5-(N-(4-fluorophenyl)sulfamoyl)phenyl)benzamide involves several steps. The starting material for the synthesis is 2-ethoxy-5-nitrobenzenesulfonamide, which is reacted with 4-fluoroaniline to form 2-ethoxy-5-(N-(4-fluorophenyl)sulfamoyl)aniline. This intermediate is then reacted with 3-chlorobenzoyl chloride to form the final product, 3-chloro-N-(2-ethoxy-5-(N-(4-fluorophenyl)sulfamoyl)phenyl)benzamide. The synthesis method has been optimized to produce high yields of the compound, and the purity of the final product has been confirmed using various analytical techniques.
科学研究应用
3-chloro-N-(2-ethoxy-5-(N-(4-fluorophenyl)sulfamoyl)phenyl)benzamide has been studied extensively for its potential applications in the development of new drugs. This compound has been shown to have potent inhibitory activity against several kinases, including BTK, FLT3, and JAK3. These kinases are involved in various cellular signaling pathways and are known to play a role in the development of several diseases, including cancer and autoimmune disorders. Therefore, 3-chloro-N-(2-ethoxy-5-(N-(4-fluorophenyl)sulfamoyl)phenyl)benzamide has the potential to be used as a therapeutic agent for the treatment of these diseases.
属性
IUPAC Name |
3-chloro-N-[2-ethoxy-5-[(4-fluorophenyl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O4S/c1-2-29-20-11-10-18(30(27,28)25-17-8-6-16(23)7-9-17)13-19(20)24-21(26)14-4-3-5-15(22)12-14/h3-13,25H,2H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIVBKZDLRCSIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-{2-ethoxy-5-[(4-fluorophenyl)sulfamoyl]phenyl}benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


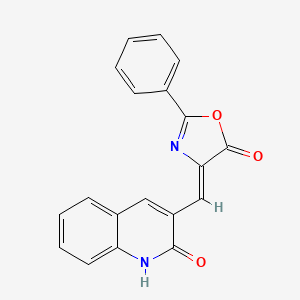
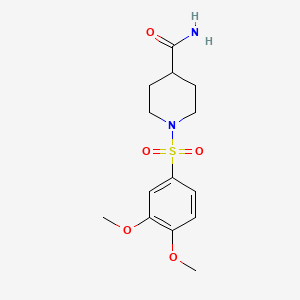
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7711092.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7711096.png)

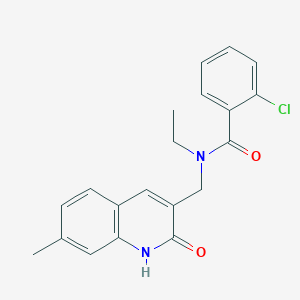

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7711131.png)
